KCNQ1/MINK Antagonist Activity Defines a Unique Biological Profile Compared to Unsubstituted and 8-Substituted 5-Carbonitrile Analogs
4-Chloroquinoline-5-carbonitrile exhibits antagonist activity at the KCNQ1/MINK potassium channel with an IC50 of 1.90 µM (1.90E+3 nM) [1]. In stark contrast, the unsubstituted quinoline-5-carbonitrile lacks any reported activity at this target, while the 8-(trifluoromethyl) analog demonstrates potent anticancer activity against MCF-7 cells (IC50 = 20.1 µM) with no reported KCNQ channel activity, indicating divergent biological pathways .
| Evidence Dimension | KCNQ1/MINK Potassium Channel Antagonism |
|---|---|
| Target Compound Data | IC50 = 1.90 µM |
| Comparator Or Baseline | Quinoline-5-carbonitrile: No reported activity at KCNQ1/MINK; 8-(Trifluoromethyl)quinoline-5-carbonitrile: No reported activity at KCNQ1/MINK |
| Quantified Difference | 1.90 µM vs. Inactive (unsubstituted and 8-CF3 analog) |
| Conditions | In vitro; CHO cells expressing KCNQ1/MINK; assessed via inhibition of KCl-induced 86Rb+ efflux after 10-minute incubation |
Why This Matters
This unique ion channel activity profile makes 4-chloroquinoline-5-carbonitrile a specific tool compound for KCNQ1/MINK research, unlike analogs which are either inactive or redirected toward anticancer applications.
- [1] BindingDB. BDBM50420073 (CHEMBL2047506) Activity Data. Antagonist activity at KCNQ1/MINK expressed in CHO cells. View Source
